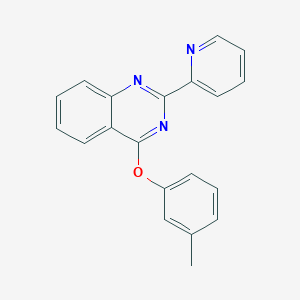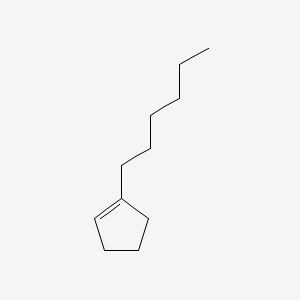
1-Hexylcyclopentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexylcyclopentene is an organic compound with the molecular formula C₁₁H₂₀ . It is a cycloalkene, specifically a cyclopentene derivative, where a hexyl group is attached to the cyclopentene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hexylcyclopentene can be synthesized through several methods. One common approach involves the alkylation of cyclopentene with hexyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of hexyl-substituted cyclopentadienes. This method ensures higher yields and purity of the final product. The use of palladium or platinum catalysts is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hexylcyclopentene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexylcyclopentanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound can yield hexylcyclopentane.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, forming products like 1-hexyl-3-chlorocyclopentene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Halogens (Cl₂, Br₂) in the presence of light or heat.
Major Products Formed:
Oxidation: Hexylcyclopentanone
Reduction: Hexylcyclopentane
Substitution: 1-Hexyl-3-chlorocyclopentene.
Applications De Recherche Scientifique
1-Hexylcyclopentene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Mécanisme D'action
The mechanism by which 1-Hexylcyclopentene exerts its effects depends on the specific reaction or application. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In biological systems, its derivatives may interact with cellular targets, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Cyclopentene: A simpler cycloalkene with similar reactivity but lacks the hexyl group.
Hexylcyclohexane: A saturated analog with a hexyl group attached to a cyclohexane ring.
Cyclohexene: Another cycloalkene with a six-membered ring, offering different reactivity due to ring size
Uniqueness: 1-Hexylcyclopentene is unique due to its specific structural arrangement, combining the properties of both cyclopentene and hexyl groups.
Propriétés
Numéro CAS |
4291-99-0 |
|---|---|
Formule moléculaire |
C11H20 |
Poids moléculaire |
152.28 g/mol |
Nom IUPAC |
1-hexylcyclopentene |
InChI |
InChI=1S/C11H20/c1-2-3-4-5-8-11-9-6-7-10-11/h9H,2-8,10H2,1H3 |
Clé InChI |
ZLWJQGUXFYXEPE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



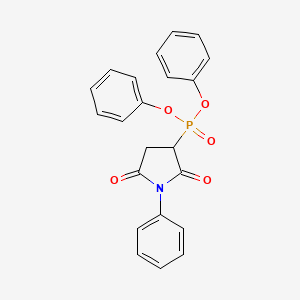
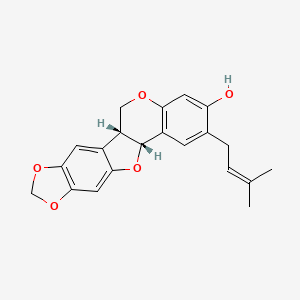

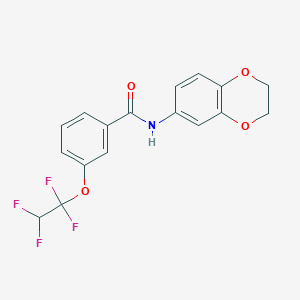
![4-N,6-N-bis(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14172507.png)
![2-[(1,3-Diphenylprop-2-yn-1-yl)oxy]-N-methoxy-N-methylacetamide](/img/structure/B14172513.png)
![[4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14172520.png)
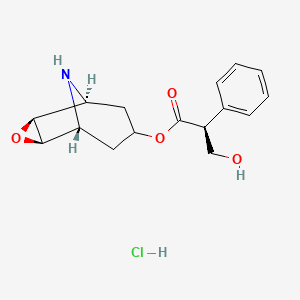
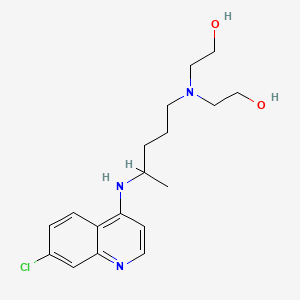
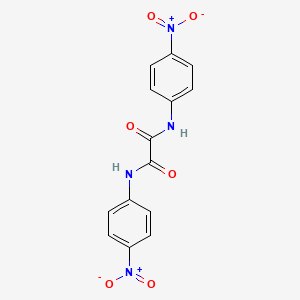
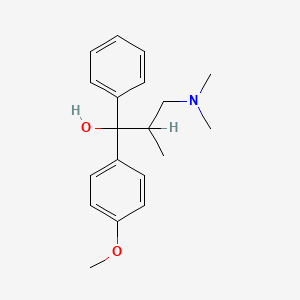
![4-(4-Fluorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14172551.png)
